

MitoBADY in Stimulated Raman Scattering (SRS) Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: MitoBADY

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Introduction

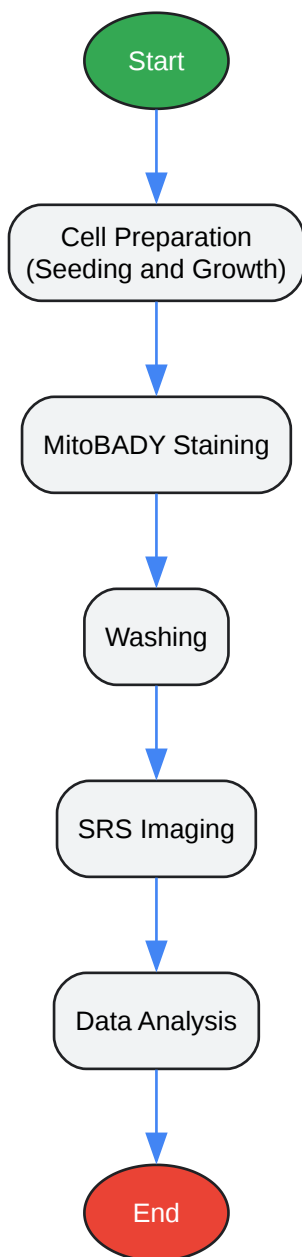
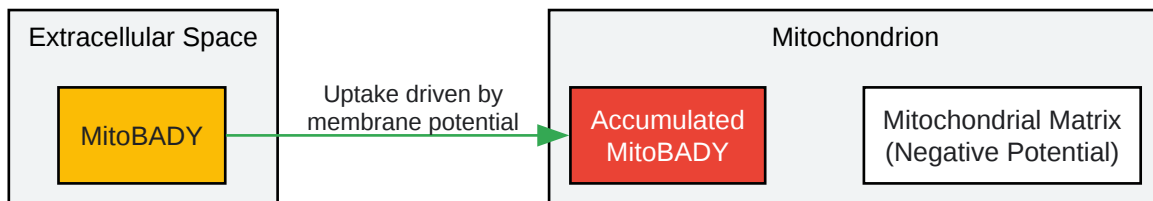
Mitochondria are central to cellular metabolism, energy production, and apoptosis, making them a critical target in various research fields, including drug development.^{[1][2]} Stimulated Raman Scattering (SRS) microscopy is a powerful label-free imaging technique that provides chemical specificity with high sensitivity and spatial resolution. The development of Raman probes that are active in the cellular silent region (1800–2800 cm^{-1}) has further enhanced the capabilities of SRS microscopy, allowing for the specific visualization of subcellular organelles and molecules.

MitoBADY is a mitochondria-selective Raman probe designed for live-cell imaging.^{[1][2][3]} It is composed of a triphenylphosphonium (TPP) moiety, a lipophilic cation that facilitates its accumulation within the negatively charged mitochondrial matrix, and a bisarylbutadiyne (BADY) moiety, which produces a strong and sharp Raman peak in the cell-silent region. This unique design allows for the highly specific and sensitive visualization of mitochondria in living cells with minimal background interference. This document provides detailed application notes and protocols for the use of **MitoBADY** in SRS microscopy.

Principle of Action

MitoBADY's targeting mechanism relies on the mitochondrial membrane potential. The positively charged TPP cation is electrophoretically driven across the inner mitochondrial

membrane into the matrix, which has a significant negative potential. This results in the accumulation of **MitoBADY** specifically within active mitochondria.



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